4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
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Overview
Description
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is an organic compound with the molecular formula C9H11ClN2O3 It is characterized by the presence of a chloro group, a dimethylamino group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol typically involves multiple steps:
Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylaminomethylation: The dimethylamino group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the phenol precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Chloro-2-[(dimethylamino)methyl]-6-aminophenol.
Scientific Research Applications
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(dimethylamino)methyl]phenol
- 4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol
- 4-Chloro-2-[(dimethylamino)methyl]-5-nitrophenol
Uniqueness
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClN2O3 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol |
InChI |
InChI=1S/C9H11ClN2O3/c1-11(2)5-6-3-7(10)4-8(9(6)13)12(14)15/h3-4,13H,5H2,1-2H3 |
InChI Key |
GSOSHVBIPSPJLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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